5-Bromo-2-phenylpyrimidine
Overview
Description
5-Bromo-2-phenylpyrimidine is an aromatic heterocyclic compound with the molecular formula C10H7BrN2 It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a phenyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenylpyrimidine typically involves the reaction of 2-bromomalonaldehyde with amidine compounds. This one-step reaction is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using practical processes. For instance, starting with dimethyl terephthalate, the compound can be prepared through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly under microwave irradiation.
Cross-Coupling Reactions: It serves as an intermediate in selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as nucleophiles under microwave irradiation.
Cross-Coupling: Palladium catalysts, arylboronic acids, and alkynylzincs.
Major Products: The major products formed from these reactions include various substituted pyrimidine compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
5-Bromo-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antifungal properties
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, certain pyrimidine derivatives have been shown to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions contribute to the compound’s anti-inflammatory effects.
Comparison with Similar Compounds
5-Bromopyrimidine: A simpler analog with a bromine atom at the 5th position of the pyrimidine ring.
5-Bromo-2-iodopyrimidine: Another derivative used in selective palladium-catalyzed cross-coupling reactions.
Uniqueness: 5-Bromo-2-phenylpyrimidine is unique due to the presence of both a bromine atom and a phenyl group, which enhances its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-bromo-2-phenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKCBZDJCZZPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559685 | |
Record name | 5-Bromo-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38696-20-7 | |
Record name | 5-Bromo-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are available for preparing 5-bromo-2-phenylpyrimidine and its derivatives?
A1: this compound serves as a versatile building block for more complex structures. The research highlights its use in Suzuki cross-coupling reactions to create pyrimidine-containing oligo(arylene)s []. For example, reacting this compound with benzeneboronic acid under Suzuki conditions yields 2,5-diphenylpyrimidine []. Additionally, the research mentions that this compound can be further functionalized via a second Suzuki reaction, demonstrating its utility in building extended conjugated systems [].
Q2: How does the structure of this compound influence its properties and potential applications?
A2: The presence of the bromine atom in this compound allows for its participation in various coupling reactions, making it a valuable precursor for synthesizing diverse pyrimidine derivatives. These derivatives, such as the pyrimidine-fluorene hybrid systems, have potential applications in optoelectronics []. Notably, the planar structure of this compound, confirmed by X-ray crystallography, contributes to the interesting optoelectronic properties observed in its derivatives [].
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